This compound can be used as a building block in organic synthesis . It can be used in the creation of other complex molecules, including pharmaceuticals, polymers, and other chemical products .
In a study, pinacol boronic esters, which are similar to the compound , were used in the protodeboronation process . This process is a part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected ( )-D8-THC and cholesterol .
The compound might be used in the Suzuki-Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
To access the B-building blocks, various borylation approaches have been developed over the years . This includes the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
In 2005, Renaud and coworkers described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a complex organic compound characterized by the molecular formula and a molecular weight of 349.43 g/mol. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structure includes a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy methyl group, and a carboxylic acid functional group, making it significant in organic synthesis and medicinal chemistry due to its stability and reactivity .
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its derivatives are often explored for their potential as pharmaceuticals targeting the central nervous system. The compound's structure allows it to interact with various biological targets, influencing enzyme mechanisms and protein-ligand interactions .
The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid generally involves several steps:
The applications of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid span several fields:
Research into the interactions of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid with biological targets reveals its potential influence on enzyme activity and protein function. The presence of the carboxylic acid enables ionic interactions with positively charged residues in proteins, while the benzyloxy methyl group enhances hydrophobic interactions . These characteristics make it a valuable tool for probing biological systems.
Several compounds share structural similarities with 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid, each exhibiting unique properties:
The unique combination of functional groups in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid enhances its hydrophobicity and reactivity, distinguishing it from its analogs and making it particularly useful in drug development and organic synthesis .
The systematic IUPAC name 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid provides a precise blueprint of its molecular architecture. Breaking this down:
The molecular formula C19H27NO5 (molecular weight: 349.42 g/mol) reflects the integration of these groups. The Boc and benzyloxy groups are orthogonal protecting strategies, allowing sequential deprotection during multi-step syntheses.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H27NO5 | |
| Molecular Weight | 349.42 g/mol | |
| CAS Registry Number | 1192189-52-8 | |
| Key Functional Groups | Boc, benzyloxymethyl, carboxylic acid |
Piperidine scaffolds have been pivotal in medicinal chemistry due to their prevalence in alkaloids and bioactive molecules. The introduction of Boc-protected piperidines emerged in the late 20th century as peptide synthesis demanded stable amine protection under acidic conditions. The specific derivative 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid gained attention in the 2010s as a building block for:
A landmark in its adoption was the development of scalable routes using tert-butyl dicarbonate (Boc2O) for nitrogen protection and benzyl bromide derivatives for etherification. These methods balanced yield and purity, critical for industrial applications.
The Boc and benzyloxymethyl groups in this compound exemplify strategic protection-deprotection workflows:
The synergy between these groups permits modular synthesis. For example, the Boc group can be selectively removed to free the amine for conjugation, while the benzyloxymethyl group remains intact until later stages.
Linear synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically begins with piperidine-4-carboxylic acid derivatives, sequentially introducing protecting groups and side chains. For example, N-Boc protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate in a sodium hydroxide/tert-butanol system achieves quantitative yields (Scheme 1) [1]. Subsequent benzyloxymethyl installation via alkylation or Mitsunobu reactions completes the linear route.
In contrast, convergent approaches leverage pre-functionalized fragments. A 2023 study demonstrated the coupling of a Boc-protected piperidine carboxylate with a benzyloxymethyl-substituted alkyl halide under palladium catalysis, achieving 78% yield with minimal epimerization [2]. Convergent methods reduce step counts but require precise compatibility between intermediates.
Table 1: Comparison of Linear vs. Convergent Strategies
| Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Step Count | 5–7 steps | 3–4 steps |
| Overall Yield | 35–45% | 50–65% |
| Functional Tolerance | Limited by sequential reactions | High, due to modularity |
| Key Reference | Daugs et al. (2002) [1] | Donohoe et al. (2023) [2] |
The Boc group serves dual roles: it protects the piperidine nitrogen and directs subsequent functionalizations. Acidic deprotection (e.g., HCl in dioxane) selectively removes Boc while preserving the benzyloxymethyl group, as demonstrated in the synthesis of analogous spiropiperidines [3].
Benzyloxymethyl installation typically employs benzyl chloromethyl ether under basic conditions. A 2021 study optimized this step using K~2~CO~3~ in DMF, achieving 92% yield without epimerization at the C4 carboxylic acid [4]. Competitive O- vs. N-alkylation is mitigated by pre-protecting the piperidine nitrogen.
Orthogonality Challenges:
Recent advances in asymmetric catalysis enable stereocontrolled access to piperidine intermediates. Nagib et al. reported a copper(II)-catalyzed enantioselective cyanidation of fluorinated amines, yielding chiral piperidines with >95% ee after DIBAL-H reduction [2]. Applied to 4-piperidinecarboxylic acid derivatives, this method could streamline enantioselective synthesis of the target compound’s core.
Hydrogen-borrowing annulation, employing iridium(III) catalysts, constructs substituted piperidines via tandem oxidation/amination (Scheme 2) [2]. This method’s water tolerance prevents racemization, critical for preserving stereochemistry at C4.
Table 2: Catalytic Systems for Piperidine Intermediate Synthesis
| Catalyst | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| Cu(II)/PyBOX | Enantioselective cyanidation | 82 | 95% ee |
| [RhCl(cod)]~2~ | C–H alkenylation/cyclization | 76 | trans >20:1 |
| Ir(III)/diphosphine | Hydrogen-borrowing annulation | 68 | C4 R configuration |
The benzyloxymethyl side chain’s introduction benefits from transition-metal-catalyzed couplings. A 2023 study achieved Suzuki-Miyaura coupling of 4-bromopiperidine carboxylates with benzyloxymethylboronic esters using Pd(PPh~3~)~4~/SPhos, yielding 85% coupled product [2].
Radical-mediated strategies offer alternative pathways. Wang et al. demonstrated cobalt(II)-catalyzed 1,6-hydrogen atom transfer cyclization, constructing piperidine rings while installing allyl groups—a protocol adaptable for benzyloxymethyl introduction via radical trapping [2].
Key Considerations:
The deprotection dynamics of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid involve selective removal of the tert-butoxycarbonyl (Boc) protecting group while maintaining the integrity of the benzyloxy methyl substituent. The Boc group serves as a crucial protecting group for the nitrogen atom in the piperidine ring, and its removal follows well-established mechanistic pathways [1] [2].
The primary mechanism for Boc deprotection involves acid-catalyzed cleavage. Trifluoroacetic acid (TFA) represents the most commonly employed reagent, facilitating deprotection at room temperature within 30 minutes to 2 hours [1]. The mechanism proceeds through protonation of the carbamate oxygen, followed by formation of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine [1] [3]. Under these conditions, the benzyloxy methyl group demonstrates remarkable stability, remaining intact throughout the deprotection process [4].
Alternative deprotection methods include the use of hydrochloric acid, which operates under similar mechanistic principles but typically requires longer reaction times (1-4 hours) [2]. Thermal deprotection in continuous flow systems has emerged as a solvent-free alternative, achieving complete Boc removal at temperatures between 200-250°C within 5-15 minutes [2]. This method offers advantages in terms of environmental sustainability and reduced waste generation.
The benzyloxy methyl group exhibits exceptional stability under acidic deprotection conditions. Studies have demonstrated that benzyloxy groups can withstand treatment with various acids, including acetic acid and dilute hydrochloric acid, without significant decomposition [4]. This stability is attributed to the resonance stabilization of the benzyl system and the relatively weak nucleophilicity of the methyl group under these conditions.
Recent investigations have revealed that the benzyloxy methyl group can participate in neighboring group participation effects during certain reactions. The oxygen atom in the ether linkage can provide stabilization through coordination with electrophilic centers, influencing the overall reactivity profile of the molecule [5].
The piperidine core of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid serves as a reactive center for various nucleophilic substitution reactions. The nitrogen atom, when deprotected, exhibits strong nucleophilic character that can be exploited for functionalization reactions [6] [7].
Primary nucleophilic substitution reactions occur at the nitrogen center following Boc deprotection. The resulting secondary amine can undergo alkylation reactions with various electrophiles, including alkyl halides, sulfonates, and activated carbonyl compounds [6]. The reaction typically proceeds through an S_N2 mechanism, with the nucleophilic nitrogen attacking the electrophilic carbon center.
The presence of the benzyloxy methyl substituent at the 4-position introduces steric considerations that influence the regioselectivity and stereochemistry of nucleophilic substitution reactions. This bulky substituent can direct incoming nucleophiles to approach from the less hindered face of the piperidine ring, leading to predictable stereochemical outcomes [8].
Cyclic secondary amines such as piperidine and pyrrolidine readily undergo nucleophilic substitution reactions with the deprotected piperidine nitrogen. These reactions typically occur in the presence of base catalysts under mild conditions (room temperature to 80°C), yielding N-alkylated products in excellent yields (70-95%) [6] [9]. The reaction mechanism involves initial deprotonation of the nucleophile, followed by nucleophilic attack at the electrophilic center.
The carboxylic acid functionality provides additional opportunities for nucleophilic substitution through activation strategies. Treatment with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate the carboxyl group toward nucleophilic attack by amines, alcohols, or other nucleophiles [10]. This approach enables the formation of amide and ester bonds under mild conditions.
The benzyloxy methyl group in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid presents multiple sites for oxidative and reductive transformations. These modifications can be performed selectively to introduce new functional groups or alter the electronic properties of the molecule [11] [12].
Oxidative modifications of the benzyloxy group can be achieved using various oxidizing agents. Potassium permanganate (KMnO4) in aqueous media under reflux conditions can oxidize the benzyl group to the corresponding benzoic acid derivative [13]. This transformation proceeds through a series of oxidation steps, involving initial formation of benzyl alcohol, followed by benzaldehyde, and finally benzoic acid.
Chromium-based oxidizing agents such as chromium trioxide (CrO3) offer alternative pathways for selective oxidation. These reagents can target the methyl group specifically, converting it to carboxylic acid functionality under acidic conditions at room temperature to 60°C . The reaction mechanism involves formation of chromate esters as intermediates, followed by elimination to yield the oxidized products.
Reductive modifications can be performed using hydride reducing agents. Lithium aluminum hydride (LiAlH4) in dry ether provides a powerful reducing system capable of reducing the benzyloxy group to the corresponding benzyl alcohol derivative . This reaction requires anhydrous conditions and typically proceeds at 0°C to room temperature.
The piperidine ring itself can undergo oxidative modifications under specific conditions. Hydrogen peroxide (H2O2) in the presence of appropriate catalysts can selectively oxidize the piperidine nitrogen, leading to formation of tetrahydropyridine derivatives through dehydrogenation processes [12] [16]. This transformation is particularly relevant for the synthesis of biologically active compounds.
Recent studies have demonstrated that the benzyloxy methyl group can participate in radical-mediated oxidative processes. Plasmon-mediated dehydrogenation reactions have been reported to convert benzyl groups to benzyl radicals, which can subsequently undergo various coupling reactions [11]. These radical processes offer new synthetic opportunities for functionalization of the benzyloxy methyl group.
The piperidine ring in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid can undergo ring-opening and rearrangement reactions under specific conditions. These transformations provide access to acyclic intermediates and rearranged products that may possess enhanced biological or chemical properties [17] [18].
Acid-catalyzed ring-opening reactions represent one of the primary pathways for piperidine ring cleavage. Treatment with strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures can induce ring opening through protonation of the nitrogen atom, followed by nucleophilic attack by water or other nucleophiles [19]. The resulting products are open-chain amino acid derivatives that retain the functional groups from the original piperidine structure.
Base-catalyzed ring-opening reactions occur under strongly basic conditions, typically involving alkoxide bases or amide bases at reflux temperatures. These reactions proceed through deprotonation of the piperidine ring, followed by elimination processes that lead to ring cleavage [20]. The mechanism involves formation of carbanion intermediates that can undergo various rearrangement processes.
Thermal ring-opening reactions occur at high temperatures (>300°C) and involve homolytic cleavage of carbon-nitrogen bonds in the piperidine ring. These reactions typically produce fragmentation products and require specialized equipment for controlled heating [19]. The mechanism involves formation of radical intermediates that can undergo various coupling and rearrangement processes.
Metal-catalyzed ring-opening reactions offer selective approaches for piperidine ring cleavage under mild conditions. Transition metal complexes, particularly those based on palladium, rhodium, or platinum, can facilitate ring-opening through oxidative addition mechanisms [17] [18]. These reactions often provide high selectivity and can be performed under relatively mild conditions.
Recent investigations have revealed that piperidine rings can undergo ring contraction reactions under specific conditions. Treatment with hypervalent iodine reagents such as PhI(OAc)2 can induce ring contraction through oxidative rearrangement processes [21]. These reactions proceed through iminium ion intermediates and can provide access to five-membered ring systems.
Photochemical ring-opening reactions represent an emerging area of research for piperidine derivatives. UV irradiation in the presence of photosensitizers can induce ring-opening through radical mechanisms [20]. These reactions offer advantages in terms of mild conditions and high selectivity, making them attractive for synthetic applications.